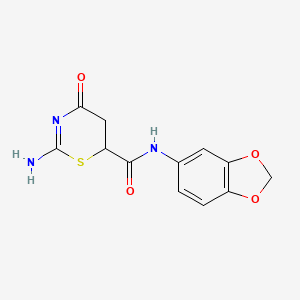
3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C17H20ClNOS and a molecular weight of 321.8648 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring, a chloro substituent, and a carboxamide group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: The chloro substituent is typically introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzothiophene derivative with an amine, such as cyclohexylamine and ethylamine, under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-N-cyclohexyl-N-methyl-1-benzothiophene-2-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group.
3-chloro-N-cyclohexyl-N-propyl-1-benzothiophene-2-carboxamide: This compound has a propyl group instead of an ethyl group.
3-chloro-N-cyclohexyl-N-butyl-1-benzothiophene-2-carboxamide: This compound has a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20ClNOS |
|---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H20ClNOS/c1-2-19(12-8-4-3-5-9-12)17(20)16-15(18)13-10-6-7-11-14(13)21-16/h6-7,10-12H,2-5,8-9H2,1H3 |
InChI Key |
MEHODNFQDXMSSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate](/img/structure/B11029431.png)
![(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029440.png)

![5'-(3,4-dihydro-2H-quinolin-1-yl)spiro[1H-indole-3,3'-2,4,6,8,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(16),4,6,8,10,12,14-heptaene]-2-one](/img/structure/B11029449.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029454.png)

![N-(3,4-dimethylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029458.png)
![Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11029460.png)
![6,8,8,9-Tetramethyl-3-(6-oxo-2-phenyl-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11029466.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11029476.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11029486.png)

![2-hydroxy-3-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B11029492.png)

